Digimed
Description
Historical Context of Cardiac Glycoside Research
The history of cardiac glycosides, a class of organic compounds with profound effects on the heart, traces back to ancient times with the use of plants like squill (Urginea maritima) and foxglove (Digitalis species) for conditions such as dropsy (edema) researchgate.netdrugbank.com. The systematic investigation and popularization of the foxglove plant's medicinal properties are largely attributed to the English physician and botanist William Withering. In 1785, Withering published his seminal work, "An Account of the Foxglove and Some of its Medical Uses: With Practical Remarks on Dropsy and other Diseases," detailing his extensive clinical observations on the plant's effects on dropsy and associated heart conditions drugbank.combjcardio.co.ukbris.ac.ukacs.orgwikipedia.orguthscsa.edu.
The isolation of specific active compounds from the Digitalis plant marked significant milestones in pharmaceutical chemistry. Digitoxin (B75463) was isolated from Digitalis purpurea in 1875 by German pharmacologist O. Schmiedeberg mdpi.com. Later, in 1930, Sydney Smith, an English chemist, isolated digoxin (B3395198) from Digitalis lanata acs.orgmdpi.comnih.gov. These isolations paved the way for more standardized and controlled studies of these potent compounds. Cardiac glycosides, including Digitoxin and Digoxin, are characterized by their ability to increase the force of myocardial contraction (positive inotropic effect) and decrease heart rate (negative chronotropic effect) bjcardio.co.ukmdpi.com.
Table 1: Key Historical Milestones in Cardiac Glycoside Research
| Year | Event/Discovery | Key Figure(s) | Source Plant/Compound |
| Ancient Times | Use of squill and foxglove for dropsy | Various traditional healers | Urginea maritima, Digitalis spp. |
| 1785 | Systematic investigation and publication of foxglove's medicinal uses | William Withering | Digitalis purpurea (Digitalis) bjcardio.co.ukacs.orgwikipedia.orguthscsa.edu |
| 1875 | Isolation of Digitoxin | O. Schmiedeberg | Digitalis purpurea mdpi.com |
| 1930 | Isolation of Digoxin | Sydney Smith | Digitalis lanata acs.orgmdpi.comnih.gov |
Contemporary Academic Significance of Digitoxin
While Digitoxin's clinical use for cardiac indications has become less common in contemporary Western medical practice compared to Digoxin, its unique pharmacokinetic profile continues to hold academic interest. Notably, Digitoxin is primarily eliminated via the liver, whereas Digoxin is eliminated via the kidneys wikipedia.org. This difference in elimination pathways historically presented Digitoxin as a potential alternative for patients with impaired or erratic kidney function wikipedia.org.
Beyond its traditional cardiac applications, Digitoxin has garnered significant contemporary academic significance as a subject of research in various non-cardiac fields, particularly in oncology wikipedia.orgmdpi.comnih.govresearchgate.net. Modern scientific investigations are increasingly exploring its molecular mechanisms and potential applications as a research tool, moving beyond its historical role as a primary cardiovascular therapeutic agent mdpi.comnih.gov.
Overview of Key Research Domains
Current academic research on Digitoxin primarily focuses on its molecular interactions and its potential in novel biological applications, especially its anticancer properties.
Anticancer Activity: A significant body of research investigates Digitoxin's ability to inhibit the Na+/K+-ATPase pump in cancer cells. This inhibition leads to an increase in intracellular calcium concentrations, which can subsequently trigger apoptosis (programmed cell death) in these cells mdpi.comnih.gov. Studies have demonstrated Digitoxin's efficacy against a range of human cancer cell lines in vitro and in vivo wikipedia.orgmdpi.comnih.govresearchgate.net.
Cell Cycle Modulation: Digitoxin has been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. This effect is mediated by the downregulation of crucial cell cycle regulatory proteins such as cyclin B1, cdc2, and survivin mdpi.comnih.gov.
Signaling Pathway Inhibition: Research indicates that Digitoxin modulates the Na+/K+-ATPase signalosome and inhibits the transcriptional activity of key transcription factors like Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). These pathways are known to regulate the expression of genes involved in cancer cell proliferation and survival nih.gov.
Development of Analogs: To enhance the therapeutic index and overcome potential cardiotoxicity, academic efforts are directed towards the chemical modification of Digitoxin. Techniques like glycorandomization have led to the discovery and synthesis of novel digitoxigenin (B1670572) neoglycosides. These analogs aim to achieve improved anticancer potency while simultaneously reducing the compound's inotropic (cardiac) activity wikipedia.orgnih.gov.
Selective Cytotoxicity: Investigations are also underway to understand the mechanisms underlying Digitoxin's selective cytotoxicity, where it exhibits a greater detrimental effect on cancer cells compared to non-tumorigenic or primary cells nih.gov.
Table 2: Digitoxin's Anticancer Mechanisms and Affected Cell Lines
| Mechanism of Action | Affected Cancer Cell Lines (Examples) | Key Molecular Targets/Effects | References |
| Na+/K+-ATPase Inhibition | Various human cancer cell lines | Increased intracellular Ca2+, Apoptosis induction | mdpi.comnih.gov |
| Cell Cycle Arrest | NSCLC (NCI-H460), Cervical cancer (HeLa) | Downregulation of cyclin B1, cdc2, survivin (G2/M phase arrest) | mdpi.comnih.govresearchgate.net |
| Signaling Pathway Modulation | Various cancer cell lines | Inhibition of AP-1 and NF-κB transcriptional activity | nih.gov |
| DNA Damage | Renal cancer (TK-10), Breast cancer (MCF-7), Melanoma (UACC-62) | Induction of DNA topoisomerase II cleavable complex | researchgate.net |
| Apoptosis Induction | Prostate cancer (PC3), Lung cancer cells | Inhibition of prostate target genes (e.g., HOXb-13, hPSE/PDEF, survivin), Upregulation of death receptors 4 and 5 | mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUZGPOPHTGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-63-6 | |
| Record name | digitoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Molecular and Cellular Mechanisms of Digitoxin Action
Digitoxin (B75463) Binding to Na/K-ATPase and Subsequent Inhibition
Digitoxin functions as a potent inhibitor of the cellular Na/K-ATPase, also known as the sodium pump. cvpharmacology.compharmacologyeducation.orgacs.orgdrugbank.com This vital ion transport system is responsible for actively moving three sodium ions (Na) out of the cell and two potassium ions (K) into the cell, a process essential for maintaining cell survival and membrane potential. cvpharmacology.compharmacologyeducation.orgdrugbank.com The binding of digitoxin to the catalytic α-subunit of the Na/K-ATPase leads to the inhibition of its ion transport activity. cvpharmacology.compharmacologyeducation.orgdrugbank.compnas.org This binding typically occurs at the extracellular side of the pump and is influenced by the concentration of potassium ions, with reduced plasma K potentially increasing digitoxin's binding affinity. pharmacologyeducation.org
Specificity of Digitoxin-Na/K-ATPase Isoform Interactions
The Na/K-ATPase enzyme is composed of α and β subunits, with four α-isoforms (α1, α2, α3, α4) and three β-isoforms (β1, β2, β3) identified, exhibiting tissue-specific expression. pharmacologyeducation.orgpnas.orgnih.govfrontiersin.orgspandidos-publications.comcapes.gov.br The sugar moieties attached to cardiac glycosides, including digitoxin, are known to influence their potency and contribute to their Na/K-ATPase isoform selectivity. pharmacologyeducation.orgfrontiersin.orgcapes.gov.br
Research findings regarding the isoform specificity of digitoxin present some variations. Some studies indicate that digitoxin, in both the absence and presence of potassium ions, does not exhibit isoform-specific affinity among the human Na/K-ATPase α1β1, α2β1, and α3β1 isoforms. nih.govresearchgate.net Conversely, other investigations suggest that the ATP1A2 (α2) and ATP1A3 (α3) isoforms possess a higher affinity for digitoxin compared to ATP1A1 (α1). spandidos-publications.comcapes.gov.br Specifically, digitoxin has been reported to show moderate but significant selectivity (up to four-fold) for α2/α3 over α1. capes.gov.br
Table 1: Reported Isoform Specificity of Digitoxin Binding to Human Na/K-ATPase α-Subunits
| Isoform | Affinity (Relative to α1) | Conditions | Source |
| α1, α2, α3 | No isoform-specific affinity | Absence or presence of K | nih.govresearchgate.net |
| α2, α3 | Higher affinity than α1 | General binding experiments | spandidos-publications.comcapes.gov.br |
Perturbation of Intracellular Sodium and Calcium Homeostasis
The inhibition of Na/K-ATPase by digitoxin leads to a crucial alteration in cellular ion concentrations: an increase in intracellular sodium ([Na]). cvpharmacology.compharmacologyeducation.orgdrugbank.comuniba.itnih.govderangedphysiology.com This elevated [Na] subsequently impacts the activity of the Na/Ca exchanger (NCX), a protein vital for maintaining sodium and calcium homeostasis across the cell membrane. cvpharmacology.comnih.govderangedphysiology.com The NCX typically extrudes calcium from the cell in exchange for sodium influx. As the intracellular sodium gradient diminishes due to Na/K-ATPase inhibition, the efficiency of the NCX in removing calcium from the cell decreases, leading to an accumulation of intracellular calcium ([Ca]). cvpharmacology.comdrugbank.comuniba.itnih.govderangedphysiology.com This increase in [Ca] is a key mechanism through which digitoxin, and other cardiac glycosides, exert their effects, including an increase in myocardial contractility (positive inotropic effect). cvpharmacology.compharmacologyeducation.orguniba.itnih.govderangedphysiology.com
Digitoxin-Mediated Modulation of Cellular Signaling Pathways
Beyond its direct effects on ion transport, digitoxin is recognized for its ability to modulate various intracellular signaling pathways. This modulation is often attributed to the Na/K-ATPase acting as a "signalosome," a multi-protein signaling complex that, upon digitoxin binding, can activate downstream signaling cascades. nih.gov
Inhibition of NF-κB Pathway Activation
Digitoxin has been shown to potently inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. spandidos-publications.compnas.orgpnas.orgnih.govnih.govresearchgate.net This inhibitory effect is achieved by blocking the TNF-α-dependent recruitment of TNF receptor 1 (TNFR1) to the TNF receptor-associated death domain (TRADD). pnas.orgnih.gov Furthermore, digitoxin suppresses the constitutive phosphorylation of various components within the NF-κB pathway. pnas.org Studies have demonstrated that digitoxin effectively inhibits NF-κB activation and reduces the levels of nuclear phosphorylated-NF-κB. spandidos-publications.comnih.gov
Influence on IκBα Phosphorylation
A specific mechanism underlying digitoxin's inhibition of the NF-κB pathway involves its influence on the phosphorylation of the inhibitor of NF-κB alpha (IκBα). pnas.orgpnas.org Phosphorylation of IκBα is a crucial step required for the activation of the NF-κB signaling pathway and the subsequent expression of its target genes. pnas.org Once phosphorylated, IκBα typically loses its ability to interact with and sequester the inactive NF-κB complex in the cytosol, leading to IκBα degradation by the proteasome and subsequent NF-κB activation. Digitoxin's action in blocking IκBα phosphorylation prevents this cascade, thereby suppressing NF-κB signaling. pnas.org
Effects on ERK and Hypoxia Signaling
Digitoxin has been observed to influence the Extracellular signal-Regulated Kinase (ERK) pathway. At nanomolar concentrations, digitoxin can modulate the Na/K-ATPase signalosome, leading to the activation of various signaling cascades, including the mitogen-activated protein kinase (MAPK) signaling pathway, which encompasses ERK. nih.gov
Regarding hypoxia signaling, digitoxin has demonstrated an ability to reduce the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and STAT3. researchgate.net HIF-1 is a heterodimeric transcription factor composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. pnas.org Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, a process that targets it for proteasomal degradation. However, under hypoxic conditions, this hydroxylation is inhibited, leading to the accumulation of HIF-1α, its dimerization with HIF-1β, and subsequent activation of target gene transcription. pnas.org Cardiac glycosides, including digitoxin, have been shown to inhibit HIF-1α protein synthesis and the expression of HIF-1 target genes. researchgate.netpnas.orgnih.govmdpi.comacs.orgnih.govpnas.orgpnas.orgfrontiersin.org
Digitoxin's Impact on Cell Cycle Progression
Digitoxin has been shown to significantly impede cell cycle progression, primarily by inducing arrest at the G2/M phase. This arrest is a critical mechanism by which digitoxin exerts its cellular effects, often suggesting the induction of DNA damage rather than a direct block in DNA replication nih.govspandidos-publications.com.
Induction of G2/M Phase Cell Cycle Arrest
Research has demonstrated that digitoxin effectively induces G2/M cell cycle arrest in various malignant cell lines, including multidrug-resistant hepatocellular carcinoma (HepG2/ADM) cells and cervical cancer (HeLa) cells nih.govspandidos-publications.comresearchgate.netnih.gov. For instance, treatment of HepG2/ADM cells with 20 nM digitoxin for 36 hours led to an increase in the G2/M phase cell population from 23.61% to 46.87% researchgate.net. Similarly, 24-hour treatment with 100 nM digitoxin increased the G2/M phase cell population from 23.64% to 41.40% in HepG2/ADM cells researchgate.net.
This G2/M arrest is intricately linked to the modulation of key cell cycle regulators. Digitoxin treatment has been observed to cause a significant downregulation of phosphorylated cyclin-dependent kinase 1 (CDK1) at Thr14 and an accumulation of cyclin B1, both of which are crucial for G2/M transition spandidos-publications.comresearchgate.netspandidos-publications.com. The disruption of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis, further confirms digitoxin's role in blocking the cell cycle at the G2/M phase researchgate.net.
Table 1: Digitoxin's Impact on G2/M Cell Cycle Progression in HepG2/ADM Cells
| Cell Line | Digitoxin Concentration | Treatment Duration | Control G2/M (%) | Digitoxin-treated G2/M (%) | Reference |
| HepG2/ADM | 20 nM | 36 hours | 23.61 | 46.87 | researchgate.net |
| HepG2/ADM | 100 nM | 24 hours | 23.64 | 41.40 | researchgate.net |
Activation of DNA Damage Response Pathways (e.g., ATR-CHK2-CDC25C, γH2AX)
A key molecular mechanism underlying digitoxin-induced G2/M arrest is the activation of DNA damage response (DDR) pathways. Digitoxin has been shown to induce DNA double-stranded breaks (DSBs), a critical marker of which is the increased phosphorylation of histone H2AX (γH2AX) at Ser139 nih.govspandidos-publications.comresearchgate.netnih.govspandidos-publications.comresearchgate.net. The accumulation of γH2AX foci is a clear indicator of DNA lesions induced by digitoxin researchgate.netresearchgate.net.
The ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) serine/threonine kinases are pivotal sensors in the DNA damage response pathway researchgate.netresearchgate.net. Digitoxin treatment significantly increases the protein expression levels of phosphorylated ATR (Ser428) and phosphorylated CHK2 (Thr68) in a dose-dependent manner nih.govresearchgate.netresearchgate.net. These activated checkpoint kinases, CHK1 and CHK2, play a crucial role in regulating the cell cycle by decreasing the activity of CDC25C (M-phase inducer phosphatase 3) researchgate.netspandidos-publications.comresearchgate.netembopress.org. Specifically, activated CHK1 and CHK2 inhibit the dephosphorylation of CDK1, thereby maintaining the CDK1-cyclin B1 complex in an inactive state and preventing entry into mitosis researchgate.netspandidos-publications.comresearchgate.net. Furthermore, CDC25C can be targeted for proteasomal degradation or transcriptionally downregulated by p53 in response to DNA damage embopress.org. This intricate signaling cascade involving ATR-CHK2-CDC25C ultimately leads to the observed G2/M phase cell cycle arrest following digitoxin-induced DNA damage nih.govresearchgate.netspandidos-publications.com.
Digitoxin-Induced Apoptosis Mechanisms
Beyond cell cycle arrest, digitoxin is a potent inducer of apoptosis, a programmed cell death pathway crucial for its cellular effects. The mechanisms primarily involve the intrinsic (mitochondrial) apoptotic pathway.
Caspase Activation (e.g., Caspase-9, Caspase-3, Caspase-8)
Digitoxin-induced apoptosis is characterized by the sequential activation of caspases, a family of cysteine-dependent aspartate-specific proteases that execute the apoptotic program nih.govspandidos-publications.comresearchgate.netnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netharvard.eduwikipedia.org. Specifically, digitoxin has been shown to activate initiator caspase-9 and effector caspase-3 nih.govspandidos-publications.comresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net. Activation of caspase-9 typically precedes that of caspase-3 nih.govresearchgate.net. Studies have indicated that digitoxin primarily activates caspase-9, suggesting a dominant role for the intrinsic apoptotic pathway, with little to no significant activation of caspase-8, which is characteristic of the extrinsic (death receptor-mediated) pathway nih.govnih.govresearchgate.net.
The activation is dose-dependent, with digitoxin treatment leading to an increased ratio of cleaved caspase-3/caspase-3 and cleaved caspase-9/caspase-9 researchgate.net. Furthermore, the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of effector caspases like caspase-3, also increases, confirming the activation of the caspase cascade spandidos-publications.comnih.govnih.govresearchgate.net.
Cytochrome c Release from Mitochondria
A pivotal event in the intrinsic apoptotic pathway induced by digitoxin is the release of cytochrome c from the mitochondria into the cytosol nih.govspandidos-publications.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.net. This translocation of cytochrome c from the mitochondrial intermembrane space into the cytoplasm is an early and critical step that commits the cell to apoptosis nih.govresearchgate.netresearchgate.netharvard.eduwikipedia.orgebi.ac.uk. Once in the cytosol, cytochrome c binds with Apoptotic protease activating factor-1 (Apaf-1) and ATP, forming a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, initiating the caspase cascade that culminates in cell death harvard.eduwikipedia.org. The release of cytochrome c is often accompanied by a corresponding decrease in its levels within the mitochondria nih.govresearchgate.net.
Modulation of Pro-apoptotic and Anti-apoptotic Proteins (e.g., Bax/Bcl-2)
The mitochondrial apoptotic pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, primarily members of the Bcl-2 family nih.govspandidos-publications.comresearchgate.netnih.govresearchgate.netnih.gov. Digitoxin influences this balance, contributing to the induction of apoptosis. Specifically, digitoxin has been observed to modulate the interaction between Bcl-2 (B-cell lymphoma 2), an anti-apoptotic protein, and Bax (Bcl-2-associated X protein), a pro-apoptotic protein nih.govspandidos-publications.comresearchgate.netnih.govresearchgate.net.
Research indicates that digitoxin can slightly increase the protein expression level of Bax while notably decreasing the expression of anti-apoptotic Bcl-2 researchgate.net. This shift results in a significant increase in the Bax/Bcl-2 ratio researchgate.net. An elevated Bax/Bcl-2 ratio is crucial for initiating mitochondrial outer membrane permeabilization (MOMP), which facilitates the release of cytochrome c from the mitochondria into the cytosol researchgate.netsums.ac.ir. This disruption of mitochondrial membrane permeability is a key step in the intrinsic apoptotic pathway, leading to the subsequent activation of the caspase cascade and ultimately, programmed cell death researchgate.netsums.ac.ir.
Structure Activity Relationship Sar Studies of Digitoxin and Its Analogues
Correlative Analysis of Digitoxin (B75463) Structure and Na+/K+-ATPase Inhibition
Digitoxin's primary pharmacological effect stems from its ability to inhibit the Na+/K+-ATPase, a heterodimeric membrane protein vital for maintaining cellular ion balance nih.govnih.govnih.gov. This inhibition leads to an increase in intracellular Ca2+ concentration, enhancing myocardial contractility nih.govnih.gov. The steroidal aglycone of cardiac glycosides is recognized as the pharmacophore, but the sugar portion is also critical for activity nih.gov.
Correlative SAR studies have established a direct relationship between the inhibition of Na+/K+-ATPase ion transport function and other cellular activities, such as the inhibition of cancer cell migration acs.org. For digitoxin, a strong correlation (r = 0.9998, p = 0.0002) has been observed between its structure and its ability to inhibit Na+/K+-ATPase acs.org. Modifications to the steroidal core, lactone ring, and sugar moiety of cardiac glycosides like digitoxin have distinct impacts on their potency in inhibiting Na+/K+-ATPase activity acs.org. Specifically, modifications to the steroid core have the greatest impact on potency, followed by modifications to the lactone ring, with sugar modifications having the least impact on Na+/K+-ATPase inhibition acs.org.
Influence of the Glycoside Moiety on Biological Activities
The glycoside moiety, attached at the C3 position of the steroidal nucleus, significantly influences the biological activities of digitoxin, including its Na+/K+-ATPase inhibition and anticancer effects nih.govnih.govnih.govacs.orgcdc.govresearchgate.net. While the sugar moiety does not directly participate in the primary activity, its presence enhances and modulates potency, solubility, membrane diffusion, and absorption rates nuph.edu.ua.
Role of Sugar Type and Length
The type and length of the sugar chain attached to the steroid core structure critically affect digitoxin's biological activities, including its anticytomegalovirus (CMV) activity and anticancer effects nih.govacs.orgacs.orgresearchgate.net. Studies have shown that changing the D-sugar portion of digitoxin to an L-sugar can lead to improved anti-HCMV activity and selectivity nih.govacs.org. For instance, L-sugar containing cardiac glycosides have demonstrated improved anti-CMV activity nih.govacs.orgacs.org.
Furthermore, the cytotoxicity of cardiac glycosides, including digitoxin analogues, is influenced by the sugar type. For example, α-L-rhamnose and α-L-amicetose monosaccharide analogues of digitoxin have shown enhanced apoptotic activity and growth inhibitory effects on human non-small cell lung cancer cells nih.gov. The α-L-sugar diastereomers were found to be more cytotoxic than their α-D-sugar counterparts acs.org.
Oligosaccharide Chain Length-Dependent Activity
The length of the oligosaccharide chain attached to digitoxin has a notable impact on its biological activities, particularly its anticancer potency nih.govcdc.govacs.orgresearchgate.netnih.gov. Research indicates an inverse correlation between oligosaccharide chain length and pro-apoptotic activity and cytotoxicity nih.govacs.orgresearchgate.net. Generally, monosaccharide analogues are more potent than di- and trisaccharide analogues nih.govnih.govcdc.gov.
For example, mono-, di-, and tri-O-digitoxoside derivatives of digitoxin exhibit comparable oligosaccharide chain length-dependent cytotoxicity toward human cancer cell lines nih.govacs.orgresearchgate.net. The monodigitoxosides were found to be more potent inducers of apoptosis than the corresponding di- or tri-digitoxosides nih.gov. This suggests that reducing the length of the oligosaccharide chain can lead to improved anti-HCMV activity and enhanced anticancer effects nih.govacs.org.
Table 1: Influence of Oligosaccharide Chain Length on Cytotoxicity (Illustrative Data)
| Compound Type | Oligosaccharide Chain Length | Relative Cytotoxicity |
| Digitoxin Analogues | Monosaccharide | High |
| Digitoxin Analogues | Disaccharide | Medium |
| Digitoxin Analogues | Trisaccharide | Low |
Comparison of O-Glycosides and MeON-Neoglycosides
Studies have directly compared the biological activities of O-glycoside and MeON-neoglycoside derivatives of digitoxin, particularly in the context of anticancer activity nih.govcdc.govacs.orgresearchgate.netnih.gov. Both classes of compounds display comparable oligosaccharide chain length-dependent cytotoxicity toward human cancer cells nih.govacs.orgresearchgate.net. They also share a similar mechanism of action, inducing caspase-9-mediated apoptosis in cancer cells nih.govacs.orgresearchgate.net.
While both are effective, O-glycosides have generally been found to be more potent anticancer agents compared to MeON-neoglycosides across various cancer cell lines nih.govnih.govcdc.gov. Despite this, the convenience of MeON-neoglycosylation can be leveraged in future SAR work to rapidly screen a large number of carbohydrates, which can then help prioritize O-glycoside candidates for traditional synthesis nih.govresearchgate.netnih.gov.
Impact of Steroidal Nucleus Modifications on Activity
The steroidal nucleus forms the core structure of cardiac glycosides like digitoxin and is considered the active pharmacophoric moiety nih.govresearchgate.net. Modifications to this nucleus significantly impact the compound's activity acs.orgresearchgate.net. For instance, the C-12 and C-14 hydroxyl groups and the C-17 unsaturated lactone unit are crucial for the cytotoxicity and Na+/K+-ATPase interactions of related cardiac glycosides like digoxin (B3395198) acs.orgresearchgate.net.
Computational Structure-Activity Relationship Modeling
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models, are increasingly employed to examine the toxicological and biological activities of compounds like digitoxin based on their chemical structures researchgate.netfrontiersin.orgresearchgate.net. These models aim to quantitatively assess activity and identify structural features important for biological effects researchgate.netfrontiersin.org.
For cardiac glycosides, 3D-QSAR models have been developed to predict their inhibitory properties on Na+/K+-ATPase researchgate.netcsus.edu. These models provide insights into the drug-receptor interactions, indicating that the binding sites are approximately 20 Å long and exhibit a close fit around the beta side of the lactone ring researchgate.net. Furthermore, steric bulk around the lactone ring and the alpha sugar may be critical for drug binding researchgate.net. Molecular docking studies have also been used to understand how digitoxin and its derivatives bind to Na+/K+-ATPase, revealing specific interactions between hydroxyl groups on the steroid core and amino acid residues in the enzyme's binding site acs.orgresearchgate.netnih.gov. Such computational approaches can guide the rational design of novel digitoxin analogues with improved potency and selectivity researchgate.netpitt.edu.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational methodology that correlates the biological activity of a set of molecules with their three-dimensional structural properties, including shape, electrostatic, and hydrogen bonding characteristics scribd.comscribd.com. This approach allows researchers to understand how subtle structural modifications influence biological activity and to predict the activity of new, untested compounds scribd.comscribd.com.
In the context of digitoxin and other cardiotonic steroids, 3D-QSAR models have been developed to study their inhibitory effects on Na+,K+-ATPase, a key target for these compounds acs.orgnih.govresearchgate.net. Research involving 47 cardiotonic and hormonal steroids, including digitoxin, has revealed important insights into the enzyme's binding site. These statistically predictive 3D-QSAR models suggest that the binding sites, such as those on Na+,K+-ATPase, are approximately 20 Å long and exhibit a close fit or complementarity with the β-side of the lactone ring, a characteristic feature of digitalis compounds acs.orgnih.govresearchgate.net. Furthermore, steric bulk around the lactone ring and the α-sugar moiety has been identified as potentially critical for drug binding acs.orgnih.govresearchgate.net. A notable distinction was observed between the Na+,K+-ATPase binding site and that of a murine anti-digoxin monoclonal antibody (mAb), with the enzyme's binding site demonstrating a greater number of electrostatic interactions along the α-sugar, steroid, and lactone portions acs.orgnih.gov.
Beyond Na+,K+-ATPase inhibition, 3D-QSAR has been applied to understand the binding of cardiotonic steroids to anti-digoxin monoclonal antibodies. For instance, models developed for ligand binding to several human sequence anti-digoxin mAbs, including 1B3, which exhibits a higher affinity for digitoxin than for digoxin, highlighted a strong requirement for at least one sugar residue linked to the aglycone (-genin) for optimal binding acs.orgnih.gov.
In the realm of anticancer activity, pharmacophore-based 3D-QSAR models have been developed for 19 cardiac glycosides, aiming to predict their in vitro cytotoxic activity researchgate.net. These models demonstrated strong correlations, with a correlation coefficient (R²) of 0.9733 between experimental and predicted IC₅₀ values, indicating high predictive capability researchgate.net.
Additionally, SAR studies on digitoxin analogues have explored their antiviral properties. It has been shown that the type and length of the sugar attached to the steroid core structure significantly influence their anticytomegalovirus (CMV) activity. Specifically, L-sugar-containing cardiac glycosides have been identified as having improved anti-CMV activity acs.orgacs.orgresearchgate.net. In the context of anticancer effects, a novel non-natural monosaccharide derivative, α-L-digitoxin (MonoD), was found to exhibit a significantly stronger tumor-cytostatic effect compared to digitoxin across a panel of sixty cancer cell lines aacrjournals.org. MonoD was also observed to induce apoptosis at concentrations approximately ten times lower than digitoxin aacrjournals.org.
Table 1: Key Structural Features Influencing Activity in Digitoxin SAR Studies
| Structural Feature | Impact on Activity (Target/Effect) | Reference |
| Lactone ring (β-side) | Close fit/complementarity for Na+,K+-ATPase binding acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |
| Steric bulk around lactone ring | Critical for Na+,K+-ATPase binding acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |
| α-sugar moiety | Critical for Na+,K+-ATPase binding; involved in electrostatic interactions acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |
| Sugar type and length | Affects anti-cytomegalovirus (CMV) activity acs.orgacs.orgresearchgate.net | acs.orgacs.orgresearchgate.net |
| Presence of at least one sugar residue linked to aglycone | Strong requirement for binding to anti-digoxin antibodies (e.g., 1B3) acs.orgnih.gov | acs.orgnih.gov |
| L-sugar containing cardiac glycosides | Improved anti-CMV activity acs.orgacs.orgresearchgate.net | acs.orgacs.orgresearchgate.net |
| Monosaccharide derivatives (e.g., MonoD) | Enhanced tumor-cytostatic effect and apoptosis induction compared to digitoxin aacrjournals.org | aacrjournals.org |
Comparative Molecular Field Analysis (CoMFA) in Digitoxin Research
Comparative Molecular Field Analysis (CoMFA) is a widely utilized 3D-QSAR technique that establishes quantitative relationships between the biological activity of molecules and their three-dimensional steric and electrostatic properties scribd.com. This method involves generating molecular conformations, aligning them, calculating interaction energies with probe atoms on a grid, and then employing Partial Least Squares (PLS) analysis to derive a regression equation scribd.com. The output of CoMFA often includes contour maps that visually represent regions around the molecules where specific steric or electrostatic properties are favorable or unfavorable for biological activity scribd.com.
CoMFA has been a cornerstone in 3D-QSAR studies concerning the inhibition of Na+,K+-ATPase by cardiotonic steroids, including digitoxin acs.orgnih.govresearchgate.net. These studies have successfully developed statistically predictive CoMFA models that provide insights into the structural features important for enzyme inhibition acs.orgnih.gov. The models indicate that the binding site of Na+,K+-ATPase has specific requirements for steric bulk and electrostatic interactions, particularly around the lactone ring and the α-sugar moiety acs.orgnih.gov.
Furthermore, CoMFA has been instrumental in analyzing the binding of ligands to anti-digoxin monoclonal antibodies. For example, CoMFA models were developed from competition binding studies of 56 cardiotonic and hormonal steroids with various human sequence anti-digoxin mAbs, as well as the murine anti-digoxin mAb 40-50 acs.orgnih.gov. All five 3D-QSAR models generated using CoMFA in this study demonstrated significant predictive ability, with cross-validated q² values exceeding 0.5 acs.orgnih.gov. The CoMFA StDev*Coeff contour plots, derived from these analyses, revealed distinct binding specificities among different monoclonal antibodies acs.orgnih.gov. These contour plots can also be correlated with known X-ray crystallographic structures of antibody-ligand complexes to identify specific amino acid residues within the binding site that correspond to particular contour regions acs.orgnih.gov. Such detailed insights aid in understanding antibody-antigen interactions at a molecular level and can guide the design or enhancement of therapeutic antibodies acs.orgnih.gov.
Table 2: CoMFA Model Performance Metrics in Cardiotonic Steroid Research
| Study Focus | Number of Compounds | Model Type | R² (Correlation Coefficient) | q² (Cross-validated R²) | Reference |
| Inhibition of Na+,K+-ATPase | 47 Cardiotonic/Hormonal Steroids | 3D-QSAR (CoMFA) | Not explicitly stated, but "statistically predictive" | Not explicitly stated, but "statistically predictive" | acs.orgnih.gov |
| Ligand binding to anti-digoxin mAbs | 56 Cardiotonic/Hormonal Steroids | 3D-QSAR (CoMFA) | Not explicitly stated | > 0.5 for all five models | acs.orgnih.gov |
| Cytotoxic activity of cardiac glycosides | 19 Cardiac Glycosides | Pharmacophore-based 3D-QSAR | 0.9733 | Significant q² values | researchgate.net |
Digitoxin Biosynthesis and Metabolic Engineering
Genetic and Metabolic Engineering Approaches for Digitoxin (B75463) Production
Genetic and metabolic engineering offer powerful tools to manipulate biosynthetic pathways, thereby increasing the production of desired secondary metabolites like digitoxin. These approaches involve targeted modifications to the plant's genome or the introduction of relevant pathways into heterologous hosts.
Gene Editing for Enhanced Biosynthesis
Gene editing techniques are being explored to optimize the endogenous biosynthesis of digitoxin within Digitalis plants. One notable approach involves the metabolic engineering of Digitalis purpurea L. to boost cardenolide production. This has been achieved by expressing the Arabidopsis thaliana VEP1 gene, which encodes progesterone-5β-reductase. The successful introduction of this gene into D. purpurea plants cultivated in vitro led to a substantial increase in cardenolide content, with digitoxin levels rising up to 3.8-fold and digoxin (B3395198) levels increasing by up to 2.2-fold compared to non-transgenic plants. researchgate.net This demonstrates the potential of targeted gene insertion to enhance the accumulation of specific cardiac glycosides. Similar genetic engineering efforts have focused on introducing the gene for progesterone-5β-reductase from Arabidopsis thaliana into Digitalis purpurea to increase cardiac glycoside production. mdpi.com
The table below summarizes the reported enhancements in digitoxin and digoxin content through VEP1 gene expression:
| Plant Species | Gene Introduced | Enzyme Function | Cultivation Method | Digitoxin Increase (Fold) | Digoxin Increase (Fold) | Reference |
| Digitalis purpurea L. | Arabidopsis thaliana VEP1 | Progesterone-5β-reductase | In vitro | Up to 3.8 | Up to 2.2 | researchgate.net |
Biomanufacturing of Digitoxin and Analogues in Heterologous Hosts
The biomanufacturing of digitoxin and its analogues in heterologous hosts presents a promising alternative to traditional plant cultivation, offering controlled production environments and potentially higher yields. Microbial systems, particularly Escherichia coli and Saccharomyces cerevisiae (yeast), are frequently utilized as canonical hosts for the heterologous production of plant metabolites due to their rapid growth, genetic tractability, and established engineering tools. oup.comresearchgate.net
Yeast, such as Saccharomyces cerevisiae, is considered a particularly promising host for steroid bioproduction due to the structural and biosynthetic similarities between its native ergosterol (B1671047) pathway and other eukaryotic sterols. nih.gov Yeast is also effective in expressing membrane-bound cytochrome P450 monooxygenases (P450s), which are crucial catalysts in many plant specialized metabolite pathways. oup.com Efforts have been made to establish steroid production in yeast by expressing enzymes from Digitalis lanata, such as Dl3β-HSD (3β-hydroxysteroid dehydrogenase). nih.gov
The identification of key enzymes in the digitoxin biosynthesis pathway, such as the cytochrome P450 sterol side chain cleaving enzyme (P450scc), is a critical step towards enabling the biomanufacturing of digitoxin and novel analogues in microbial or other plant systems. nih.govbiorxiv.org This opens avenues for producing a wider range of digitoxin analogues with potentially expanded medicinal applications. nih.govbiorxiv.org
Transcriptome Analysis for Pathway Elucidation
Transcriptome analysis plays a pivotal role in elucidating the complex biosynthetic pathways of secondary metabolites like digitoxin. By analyzing the expression profiles of genes across different tissues or under various conditions, researchers can identify candidate genes encoding enzymes involved in the pathway.
Differential transcriptomic analysis has been instrumental in identifying the cytochrome P450 sterol side chain cleaving enzyme (P450scc) in foxglove (Digitalis). This enzyme, specifically identified as a CYP87A family protein, catalyzes the initial and rate-limiting step in digoxin biosynthesis by converting cholesterol and campesterol (B1663852) into pregnenolone (B344588). nih.govbiorxiv.orgbuffalo.edu This discovery is crucial for a complete understanding of the cardiac glycoside biosynthetic pathway.
High-quality transcriptome data from Digitalis lanata has significantly aided in the identification of the foxglove P450scc. biorxiv.org Transcriptome analysis has also revealed that key enzymes involved in the cholesterol and phytosterol pathways are overexpressed in the leaves of Digitalis lanata, consistent with the accumulation of cardiac glycosides in this tissue. biorxiv.org
Furthermore, high-throughput sequencing of RNA from Digitalis purpurea has been used to predict the sequences of enzymes involved in the cardiac glycoside biosynthesis pathway. mdpi.com Integrating metabolomics and transcriptomics data from Digitalis purpurea has also provided a framework for identifying candidate genes encoding biosynthetic enzymes in the cardiac glycoside pathway. uky.edu Research has also shown that the expression level of the 3β-hydroxysteroid dehydrogenase (Dp3βHSD1) gene is significantly higher in Digitalis purpurea leaves, where digitoxin accumulates, implying its critical role in the dehydrogenation of pregnenolone to progesterone (B1679170) in digitoxin biosynthesis. researcher.life
Preclinical Pharmacological Investigations of Digitoxin
Anti-inflammatory Effects and Underlying Mechanismsoulu.fi
Preclinical studies have demonstrated that digitoxin (B75463) possesses significant anti-inflammatory properties. It has been observed to alleviate inflammatory symptoms in various animal models of both acute and chronic inflammation. researchgate.net
A notable finding indicates that digitoxin can effectively suppress the hypersecretion of interleukin-8 (IL-8) in cystic fibrosis lung epithelial cells in vitro, exhibiting a potent inhibitory concentration (IC50) of 0.9 nM, making it the most active cardiac glycoside in this regard. thieme-connect.com Furthermore, digitoxin strongly inhibits the interleukin-1 beta (IL-1β)-induced expression of key proinflammatory mediators, specifically monocyte chemoattractant protein-1 (MCP-1) and vascular cell adhesion protein 1 (VCAM-1). researchgate.netthieme-connect.com This inhibition, in turn, prevents the adhesion of monocytes to endothelial cells, a crucial step in the inflammatory cascade. thieme-connect.com
The underlying mechanisms of digitoxin's anti-inflammatory action involve the blocking of the Nuclear Factor kappa B (NFκB) cascade and the activation of extracellular signal-regulated kinase (ERK). However, it does not appear to affect the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). thieme-connect.com Beyond its direct anti-inflammatory effects, digitoxin has also shown antiviral activity against coronaviruses such as SARS-CoV-2 and MERS-CoV, partly by inhibiting NFκB and the production of inflammatory cytokines, thereby interfering with viral replication. frontiersin.org
Modulation of Cellular and Organ Metabolism
Effects on Glucose Utilization in Myocardial Tissuesemcrit.org
While digitoxin is well-established for its effects on myocardial contractility through the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and subsequent inotropy emcrit.orgbjcardio.co.uk, specific detailed preclinical data focusing solely on digitoxin's direct effects on glucose utilization in myocardial tissues were not explicitly identified in the consulted literature. Research on cardiac glycosides, including digitoxin, often highlights their impact on ion homeostasis and energy demands, but direct quantification or mechanistic insights into glucose utilization by myocardial tissues for digitoxin specifically require further dedicated investigation.
Impact on Reactive Oxygen Species (ROS) Production in Cancer Cellsfrontiersin.org
Digitoxin has demonstrated negative effects on the viability of various cancer cell lines and is capable of inducing apoptosis. researchgate.netnih.govdiva-portal.orgmdpi.com Its influence on reactive oxygen species (ROS) production in cancer cells is dependent on the basal metabolism and the origin of the cells. nih.govdiva-portal.orgmdpi.com Cancer cells are known for their increased metabolic rates, which often lead to higher ROS production, subsequently influencing their proliferation. mdpi.com
Studies on pancreatic cancer cell lines (BxPC-3, CFPAC-1, Panc-1, and AsPC-1) revealed that digitoxin treatment affects the rate of glycolysis and increases intracellular ROS levels. nih.govdiva-portal.orgmdpi.com Notably, cells derived from primary tumors (Panc-1 and BxPC-3) exhibited higher proliferation rates and were more sensitive to digitoxin treatment, showing distinct differences in basal rates of proliferation, glycolysis, and ROS production compared to cell lines derived from metastases (CFPAC-1 and AsPC-1). nih.govdiva-portal.orgmdpi.com The anticancer mechanisms of digitoxin often involve the inhibition of the Na+/K+-ATPase, leading to an accumulation of intracellular sodium, which in turn perturbs cellular ion homeostasis and can induce apoptosis. nih.gov Additionally, in KRAS mutant human colon cancer cells, digitoxin has been shown to decrease the expression of hypoxia-inducible factor-1α (HIF-1α) and signal transducer and activator of transcription 3 (STAT3) proteins by inhibiting HIF-1α protein synthesis. researchgate.netresearchgate.net
The table below summarizes observed effects of Digitoxin on ROS production and viability in pancreatic cancer cell lines:
| Cell Line | Origin | Basal Proliferation | Basal Glycolysis | Basal ROS Production | Sensitivity to Digitoxin (Apoptosis Induction) |
| BxPC-3 | Primary Tumor | High | Affected | Affected | More Sensitive |
| Panc-1 | Primary Tumor | High | Affected | Affected | More Sensitive |
| CFPAC-1 | Metastasis | Lower | Affected | Affected | Less Sensitive |
| AsPC-1 | Metastasis | Lower | Affected | Affected | Less Sensitive |
Note: "Affected" indicates that digitoxin treatment influenced these parameters, with the extent varying based on cell phenotype. Data derived from nih.govdiva-portal.orgmdpi.com.
Influence on Connective Tissue Metabolism (e.g., collagen synthesis in cardiac hypertrophy models)juniperpublishers.com
Digitoxin has demonstrated an influence on connective tissue metabolism, particularly in models of cardiac hypertrophy. In rats subjected to aortic constriction, a common model for inducing cardiac hypertrophy, digitoxin treatment effectively prevented the development of cardiac hypertrophy and the associated increase in collagen labeling. nih.govnih.gov
Cardiac hypertrophy is characterized by an increase in the total collagen content within the myocardium, often accompanied by hyperplasia of connective tissue cells. nih.govnih.gov The initial indicator of increased connective tissue cell activity is an elevation in prolyl hydroxylase activity in the myocardium, which is subsequently followed by an increased rate of collagen synthesis and its accumulation. nih.govnih.gov While digitoxin treatment prevented the increase in collagen labeling, possibly by inhibiting the transport of amino acids into the cells, it did not remove the underlying stimulus for hypertrophy. nih.govnih.gov Interestingly, despite the prevention of increased collagen labeling, an elevation in prolyl hydroxylase activity was still observed in digitalized rats. nih.gov Furthermore, the intracellular free proline pool and its specific radioactivity were found to be significantly lower in digitalized rats compared to non-digitalized controls. nih.gov This suggests that digitoxin impacts collagen synthesis by influencing the availability or uptake of precursors like proline.
Chemical Synthesis and Analog Development Strategies for Digitoxin
Total Synthesis Approaches for Digitoxin (B75463)
Total synthesis strategies for digitoxin aim to construct the entire molecule from simpler precursors, often involving the elaborate assembly of the aglycone and the sugar moieties. These approaches can broadly be categorized into de novo and convergent methods.
De novo synthetic strategies involve building the complex digitoxin molecule from relatively simple, often achiral, starting materials. This approach offers flexibility for introducing structural variations and preparing analogs.
One notable de novo approach was developed by the O'Doherty group. This strategy involved the synthesis of the trisaccharide digoxose (a component of digitoxin) from achiral 2-acylfuran in 19 total steps. Subsequently, digitoxin itself was fashioned in 18 steps from achiral acylfuran, or in 15 steps when starting from digitoxigenin (B1670572) and a pyranone intermediate nih.govnih.govnih.govacs.org. Another earlier de novo synthesis of digitoxin was reported by McDonald, requiring approximately 20 steps starting from TMS-acetylene nih.gov. These de novo methods often incorporate asymmetric catalysis to establish the necessary chiral centers within the sugar units.
Convergent synthesis methods involve the independent preparation of key molecular fragments, such as the aglycone and the oligosaccharide chain, followed by their strategic coupling. This approach can be efficient by allowing for parallel synthesis of different components.
A convergent and stereocontrolled route to digitoxin was developed by the O'Doherty group, which involved the synthesis of the digitoxigenin aglycone and the trisaccharide chain, followed by their coupling. This route successfully produced digitoxin in 15 steps starting from digitoxigenin and a pyranone intermediate nih.govnih.govacs.orgfigshare.com. Earlier work by Wiesner and co-workers also described a carbohydrate-based convergent approach, which involved coupling a furyl derivative of digitoxigenin with digitoxose (B191001) units, ultimately leading to digitoxin in approximately 20 steps nih.govcdnsciencepub.comcdnsciencepub.comnsf.gov. This method employed acid-catalyzed coupling for the first digitoxose unit and a new method involving ethyl thioglycosides and 1,3-participation by a p-methoxy benzoate (B1203000) group for subsequent glycosylations cdnsciencepub.comcdnsciencepub.com.
De Novo Synthetic Strategies
Stereoselective Glycosylation Techniques in Digitoxin Synthesis
A critical aspect of digitoxin synthesis is the stereoselective formation of the glycosidic bonds, particularly the β-linkages of the 2-deoxy sugars (digitoxose). The absence of a hydroxyl group at the C-2 position of 2-deoxy sugars makes stereocontrol challenging in traditional glycosylation reactions nih.gov. Modern synthetic strategies have introduced various catalytic methods to achieve high stereoselectivity.
Palladium-catalyzed glycosylation has emerged as a powerful tool for the stereoselective synthesis of 2-deoxy-β-glycosides, which are notoriously difficult to form. The O'Doherty group extensively utilized an iterative palladium-catalyzed β-glycosylation reaction as a cornerstone of their de novo and convergent synthetic routes to digitoxin and its analogs nih.govnih.govnih.govacs.orgacs.orgfigshare.comingentaconnect.comwvu.edunih.govwvu.edursc.org.
This method typically involves the reaction of oxygen nucleophiles with π-allyl-palladium intermediates derived from 2-substituted 6-t-butoxycarboxy-2H-pyran-3(6H)-ones ingentaconnect.comwvu.edu. The palladium(0) catalysis allows for the stereoselective conversion of these pyranones into 2-substituted 6-alkoxy-2H-pyran-3(6H)-ones with complete retention of stereochemistry figshare.comingentaconnect.com. For instance, in the synthesis of digitoxin, palladium-catalyzed glycosylation of digitoxigenin with a pyranone derivative yielded the β-glycoside as a single diastereomer in good yield (86%) acs.org. This approach is noted for its mild conditions and compatibility with various functional groups, including the butenolide moiety of digitoxigenin acs.orgrsc.org.
Glycals, which are cyclic enol ethers of sugars, serve as versatile intermediates in the synthesis of 2-deoxy sugars and their glycosides. Tungsten-catalyzed cycloisomerization has been developed as an efficient method for generating these key intermediates.
Specifically, tungsten carbonyl-catalyzed endo-selective cycloisomerization of alkynyl alcohols to dihydropyrans has been applied in the synthesis of disaccharide substructures relevant to digitoxin researchgate.netacs.orgsciforum.netnih.govumich.edu. This transformation allows for the single-step, high-yield cycloisomerization of highly functionalized terminal alkynyl alcohols to endocyclic enol ethers acs.org. The mechanism is believed to involve a tungsten vinylidene intermediate, followed by intramolecular nucleophilic addition sciforum.net. While the yields can vary depending on the substrate, this method provides a stereoselective route to glycals that can then be further functionalized and glycosylated acs.orgsciforum.net.
Gold(I)-catalyzed anomeric exchange represents another powerful strategy for the stereoselective formation of glycosidic bonds, particularly advantageous for constructing glycoconjugates containing acid-labile 2-deoxy sugar linkages.
Advanced Analytical Methodologies for Digitoxin Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are foundational in digitoxin (B75463) research, providing robust tools for its separation from complex matrices and subsequent quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Studies
High-Performance Liquid Chromatography (HPLC) is extensively employed for the determination of digitoxin's purity and for assessing its stability over time. This technique is crucial for ensuring the quality and consistency of digitoxin in various research contexts, particularly when dealing with pharmaceutical formulations or extracts. HPLC allows for the accurate and reliable quantification of digitalis glycosides, including digitoxin, by separating them from impurities and degradation products ijpsjournal.comubc.ca. The ability to detect these related substances is essential for guaranteeing the homogeneity and safety of samples used in research ijpsjournal.com.
Typical HPLC setups for digitoxin analysis often involve reversed-phase chromatography, with C18 columns being a popular choice due to their capacity to retain non-polar to moderately polar compounds ijpsjournal.com. The mobile phase commonly consists of acetonitrile-water mixtures, with pH adjustments facilitated by buffers to optimize analyte stability and retention ijpsjournal.comresearchgate.net. Detection is frequently achieved using UV or fluorescence detectors ijpsjournal.com.
For purity assessment, advanced HPLC methods, such as two-signal suppression-internal standard correction-high-performance liquid chromatography-quantitative nuclear magnetic resonance (TSS-ISC-HPLC-qNMR), have demonstrated high accuracy in quantifying digitoxin purity, even for low-purity samples nih.gov. These methods can significantly reduce analysis time while maintaining precision nih.gov.
In stability studies, HPLC methods are utilized to monitor the degradation patterns of digitoxin in various formulations and under different storage conditions ubc.ca. For instance, studies have used HPLC-UV analysis to evaluate the chemical stability of similar cardiac glycosides by storing samples at various temperatures (e.g., 4 °C, 22 °C, 40 °C) and monitoring changes in composition over several weeks nih.govbipm.org. The method's capability to simultaneously monitor potential degradation products or metabolites is a significant advantage ubc.ca.
| HPLC Application | Key Parameters/Features | Purpose in Digitoxin Research |
|---|---|---|
| Purity Assessment | Reversed-phase C18 columns, UV/Fluorescence detection, acetonitrile-water mobile phase, TSS-ISC-HPLC-qNMR integration ijpsjournal.comnih.gov | Quantifying digitoxin content, identifying and quantifying impurities and degradation products, ensuring sample quality and consistency ijpsjournal.comnih.gov |
| Stability Studies | Monitoring over time at varied temperatures, detection of degradation products ubc.canih.govbipm.org | Assessing the chemical stability of digitoxin in formulations, understanding degradation pathways, ensuring long-term integrity of research materials ubc.ca |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of digitoxin in complex biological matrices, such as plasma, serum, urine, and whole blood almacgroup.comresearchgate.netcerilliant.comresearchgate.netnih.govoup.com. This technique offers superior sensitivity and selectivity compared to traditional immunoassays, which can suffer from cross-reactivity due to the structural similarities between digitoxin and other cardiac glycosides like digoxin (B3395198) cerilliant.com.
The methodology typically involves meticulous sample preparation to minimize matrix effects, which can significantly impact analytical accuracy. Common preparation steps include solid-phase extraction (SPE) or protein precipitation almacgroup.comcerilliant.comnih.govoup.com. Innovative techniques, such as HybridSPE®-PLus, have been explored to simultaneously remove proteins and phospholipids, thereby improving recovery and reducing ion suppression in the mass spectrometer cerilliant.comresearchgate.net.
For detection, positive ion mode electrospray ionization (ESI+) is frequently employed researchgate.netcerilliant.comresearchgate.netnih.govoup.com. Digitoxin often forms ammonium (B1175870) adducts when ammonium formate (B1220265) is used in the mobile phase, which are readily fragmented for quantification cerilliant.comresearchgate.netoup.com. Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, with specific transitions selected for digitoxin (e.g., 782.5/635.5) to ensure high specificity cerilliant.comresearchgate.net.
LC-MS/MS methods for digitoxin demonstrate excellent analytical performance, achieving low limits of detection (e.g., approximately 0.01 ng/mL) and broad linear calibration ranges, often spanning three orders of magnitude cerilliant.comresearchgate.net. These methods exhibit high accuracy and precision, making them suitable for detailed pharmacokinetic and biodistribution studies in research settings almacgroup.comresearchgate.netoup.com.
| LC-MS/MS Parameter | Typical Characteristics for Digitoxin Analysis |
|---|---|
| Sample Preparation | Solid-phase extraction (SPE), Protein precipitation, HybridSPE®-PLus for phospholipid removal almacgroup.comcerilliant.comresearchgate.netnih.govoup.com |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode (ESI+) researchgate.netcerilliant.comresearchgate.netnih.govoup.com |
| Adduct Formation | Primarily ammonium adducts (e.g., [M+NH4]+) with ammonium formate in mobile phase cerilliant.comresearchgate.netoup.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) cerilliant.comresearchgate.net |
| MRM Transitions (Example) | 782.5/635.5 for digitoxin cerilliant.comresearchgate.net |
| Limit of Detection (LOD) | Approximately 0.01 ng/mL cerilliant.comresearchgate.net |
| Linearity (r²) | Typically >0.999 over a range of three orders of magnitude cerilliant.com |
Biosensor Development for Digitoxin Detection
Biosensors represent a rapidly evolving area in digitoxin research, offering the potential for rapid, sensitive, and selective detection. Aptasensors, which utilize aptamers as recognition elements, are a prominent class of biosensors explored for cardiac glycosides.
Fluorescence Quenching Aptasensors
Fluorescence quenching aptasensors leverage the specific binding of an aptamer to digitoxin to modulate a fluorescent signal. The fundamental principle involves an aptamer labeled with a fluorophore and a quencher molecule. In the absence of the target, the aptamer interacts with the quencher, leading to the suppression or "quenching" of the fluorophore's emission researchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.netmdpi.com.
Upon the introduction of digitoxin (or a structurally similar cardiac glycoside like digoxin), the aptamer undergoes a conformational change to bind specifically to the target. This binding event causes the aptamer to detach from the quencher, resulting in the restoration or "turn-on" of the fluorescence signal researchgate.netrsc.orgrsc.orgresearchgate.net. Gold nanoparticles (AuNPs) are commonly employed as quenchers due to their efficient fluorescence quenching properties researchgate.netrsc.orgrsc.org. Reduced graphene quantum dots (rGQDs) have also been utilized, where target binding can lead to a decrease in fluorescence intensity researchgate.net. These aptasensors have demonstrated high selectivity and sensitivity, with reported limits of detection for digoxin in the picomolar range researchgate.netrsc.orgresearchgate.net.
Colorimetric Aptasensor Designs
Colorimetric aptasensors provide a visual readout for digitoxin detection, often relying on the unique optical properties of nanomaterials, particularly gold nanoparticles (AuNPs). The design typically involves aptamers that stabilize AuNPs, keeping them dispersed and exhibiting a characteristic color (e.g., red) researchgate.netrsc.orgrsc.orgresearchgate.netmdpi.com.
When digitoxin is present, it binds to the aptamer, forming an aptamer-target complex. This interaction reduces the aptamer's ability to stabilize the AuNPs, leading to their aggregation, often induced by the addition of salt. The aggregation of AuNPs results in a distinct color change (e.g., from red to blue), which can be observed with the naked eye or quantified spectrophotometrically researchgate.netrsc.orgrsc.orgresearchgate.net. These aptasensors offer a simple, rapid, and sensitive method for detection, with reported detection limits for digoxin ranging from picomolar to nanomolar concentrations researchgate.netrsc.orgresearchgate.net.
Enzymatic Assays for Na+/K+-ATPase Inhibition Research
Enzymatic assays are fundamental for investigating digitoxin's primary mechanism of action: the inhibition of Na+/K+-ATPase. Digitoxin is a well-established inhibitor of this crucial ion pump, and these assays provide quantitative data on its inhibitory potency and the kinetics of its interaction with the enzyme ijpsjournal.comeurofinsdiscovery.comresearchgate.netacs.orgnih.govmdpi.com.
The typical methodology involves incubating purified Na+/K+-ATPase enzyme (often sourced from pig kidney/heart or human erythrocytes) with its substrate, adenosine (B11128) triphosphate (ATP), in the presence of varying concentrations of digitoxin eurofinsdiscovery.comacs.orgnih.govacs.orgtandfonline.com. The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP eurofinsdiscovery.comacs.orgacs.org. Spectrophotometric methods, such as those employing Biomol Green reagent or the Fiske and Subbarow method, are commonly used to detect and quantify the liberated Pi eurofinsdiscovery.comacs.orgacs.org.
These assays generate inhibition curves, from which key parameters like the half-maximal inhibitory concentration (IC50) values can be determined acs.orgacs.orgtandfonline.comnih.gov. Such data are vital for understanding the dose-dependent effects of digitoxin on enzyme activity. Furthermore, kinetic analyses derived from these assays can elucidate the nature of the inhibition (e.g., uncompetitive or noncompetitive) and identify the presence of different Na+/K+-ATPase isoforms that may exhibit varying sensitivities to digitoxin mdpi.comtandfonline.comresearchgate.net. Research findings confirm that digitoxin's effects are directly linked to its inhibition of Na+/K+-ATPase activity, leading to alterations in intracellular ion levels researchgate.netnih.gov.
| Enzymatic Assay Component | Description/Role in Na+/K+-ATPase Inhibition Research |
|---|---|
| Enzyme Source | Purified Na+/K+-ATPase from sources like pig kidney/heart or human erythrocytes eurofinsdiscovery.comacs.orgnih.govacs.orgtandfonline.com |
| Substrate | Adenosine Triphosphate (ATP) eurofinsdiscovery.comacs.orgacs.org |
| Measurement Principle | Quantification of inorganic phosphate (Pi) released from ATP hydrolysis eurofinsdiscovery.comacs.orgacs.org |
| Detection Method | Spectrophotometry (e.g., Biomol Green reagent, Fiske and Subbarow method) eurofinsdiscovery.comacs.orgacs.org |
| Key Data Obtained | Inhibition curves, IC50 values, kinetic parameters (Km, Vmax), insights into inhibition mechanism (e.g., uncompetitive, noncompetitive), identification of enzyme isoforms acs.orgmdpi.comacs.orgtandfonline.comnih.govresearchgate.net |
Mechanisms of Digitoxin Drug Interactions in Research Models
Role of P-glycoprotein (P-gp) in Digitoxin (B75463) Transport and Elimination
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) efflux transporter found in various tissues, including intestinal epithelial cells, hepatocytes, and renal tubular epithelial cells. Its primary function is to pump a wide array of drugs out of cells, thereby influencing drug absorption, distribution, and elimination mims.comguidetopharmacology.org. Digitoxin, being a cardiac glycoside, interacts with P-gp, which is a key determinant of its transport and elimination pathways. Unlike digoxin (B3395198), which is primarily eliminated via the kidneys, Digitoxin is predominantly eliminated via the liver ahajournals.org. P-gp's presence in the liver and intestine suggests its involvement in Digitoxin's disposition.
The inhibition of P-gp by co-administered compounds can significantly alter the pharmacokinetics of P-gp substrates, including cardiac glycosides like Digitoxin. Numerous compounds have been identified in research models as P-gp inhibitors:
Quinidine (B1679956): This antiarrhythmic agent is a known P-gp inhibitor. Studies in mouse models and P-gp-expressing cell lines (e.g., Caco-2 cells) have demonstrated that quinidine increases plasma digoxin concentration by reducing P-gp-mediated efflux into the gut and kidneys, leading to greater absorption and decreased elimination of digoxin portlandpress.comfishersci.no.
Amiodarone (B1667116): A potent P-gp inhibitor, amiodarone has been shown to increase serum digoxin levels in research settings portlandpress.com.
Verapamil (B1683045): In in vitro studies using Caco-2 cells, verapamil inhibited P-gp-mediated digoxin transport, contributing to increased digoxin concentrations. This interaction is thought to occur at the apical membranes of renal tubular cells by blocking P-gp, thereby substantially decreasing the renal clearance of digoxin portlandpress.com. Verapamil's inhibition of P-gp-mediated digoxin transport has been characterized as non-competitive in in vitro studies nih.gov.
Diltiazem (B1670644): Similar to verapamil, diltiazem is also a substrate for P-gp and can influence the transport of other P-gp substrates portlandpress.com.
Laniquidar: This third-generation P-glycoprotein inhibitor works by causing a conformational change of P-gp, which hinders ATP hydrolysis and prevents substrate positioning for efflux, thereby decreasing cell membrane permeability uni.lu.
Piperine (B192125): Research indicates that piperine inhibits both P-gp and the major drug-metabolizing enzyme CYP3A4, which can affect the first-pass elimination of many drugs researchgate.net.
Conversely, some compounds can induce P-gp activity, leading to decreased plasma concentrations of P-gp substrates:
Rifampicin (B610482): This antibiotic is a powerful inducer of intestinal P-gp. Studies have shown that rifampicin treatment can increase intestinal P-gp content, leading to a substantial reduction in digoxin plasma concentrations after oral administration in research models portlandpress.comacs.orgnih.gov.
St. John's Wort (Hypericum perforatum): Constituents of St. John's Wort, such as hyperforin, are known to induce P-gp, which can lead to decreased plasma levels of co-administered drugs that are P-gp substrates physiology.orgresearchgate.netnih.gov.
While digoxin is frequently cited as a useful "probe" substrate drug for investigating potential P-gp inhibitors in research portlandpress.comresearchgate.netfrontiersin.org, Digitoxin, given its structural similarity and classification as a cardiac glycoside, is also relevant for studying P-gp mediated transport. Research models often utilize P-gp-overexpressing cells, such as Caco-2 cells transfected with the human MDR1 gene, to examine P-gp-mediated efflux mims.comresearchgate.net. The unidirectional flux ratio (UFR) and efflux ratio (ER) are key parameters used in these in vitro systems to predict if an agent is a P-gp substrate mims.com. Physiologically Based Pharmacokinetic (PBPK) models, validated with in vitro data, are also employed to assess the clinical impact of modulated P-gp-mediated efflux by drugs in development acs.orgfrontiersin.org. These models allow researchers to understand how cardiac glycosides, including Digitoxin, are transported across biological barriers and how this transport is affected by other compounds.
Inhibition of P-gp by Co-administered Compounds
Competitive Binding with Other Cardiac Glycosides or Related Compounds
Digitoxin, like other cardiac glycosides, exerts its primary pharmacological effect by specifically inhibiting the Na+/K+-ATPase (also known as the sodium-potassium pump) researchgate.netrcsb.orgarvojournals.org. This inhibition occurs at specific binding sites on the enzyme's α-subunit nih.gov. Research models, including studies using human Na+/K+-ATPase isoforms (α1, α2, α3) expressed in cells like H1299 or yeast, have investigated the competitive binding of different cardiac glycosides.
Studies have shown that various cardiac glycosides, including Digitoxin and Digoxin, compete for binding to the Na+/K+-ATPase researchgate.netrcsb.org. While all cardiac glycosides inhibit the Na+/K+-ATPase, their affinities for the different α-isoforms can vary. For instance, research has explored the binding curves and dissociation constants (K D values) of Digitoxin, Digoxin, and other cardiac glycosides to these isoforms in the presence and absence of potassium ions researchgate.net. These studies are crucial for understanding potential competitive interactions if multiple cardiac glycosides or compounds that target the Na+/K+-ATPase were to be present in a research model.
Table 1: Competitive Binding Affinity of Cardiac Glycosides to Human Na+/K+-ATPase Isoforms (Example Data from Research Models)
| Cardiac Glycoside | Na+/K+-ATPase Isoform | Affinity (K D in nM) - K+ Absent | Affinity (K D in nM) - K+ Present |
| Digoxin | α1 | Higher K D (Lower Affinity) | Lower K D (Higher Affinity) |
| Digoxin | α2 | Lower K D (Higher Affinity) | Higher K D (Lower Affinity) |
| Digoxin | α3 | Lower K D (Higher Affinity) | Higher K D (Lower Affinity) |
| Digitoxin | α1 | No isoform specific affinity | No isoform specific affinity |
| Digitoxin | α2 | No isoform specific affinity | No isoform specific affinity |
| Digitoxin | α3 | No isoform specific affinity | No isoform specific affinity |
Note: Data are illustrative based on findings indicating differential affinities among cardiac glycosides to Na+/K+-ATPase isoforms. Specific K D values vary by study and experimental conditions researchgate.netrcsb.org.
Influence on Hepatic Metabolic Enzyme Systems
Digitoxin undergoes metabolism primarily in the liver, with cytochrome P450 3A4 (CYP3A4) playing a role in its metabolic pathways ahajournals.org. This makes it susceptible to drug interactions mediated by modulators of hepatic metabolic enzymes.
Rifampicin: Known as a potent inducer of various cytochrome P450 enzymes, including CYP3A4, rifampicin can significantly increase the metabolism of co-administered drugs. Its induction of intestinal CYP3A4 has been shown to reduce the systemic exposure of drugs like digoxin nih.gov. Given Digitoxin's metabolism by CYP3A4, rifampicin could similarly accelerate its hepatic clearance in research models.
St. John's Wort (Hypericum perforatum): The active constituents of St. John's Wort, particularly hyperforin, are known inducers of hepatic metabolic enzymes, including CYP3A and CYP2B physiology.org. This induction can lead to decreased plasma concentrations of drugs metabolized by these enzymes, as observed with phenobarbital (B1680315) and digoxin researchgate.netnih.gov.
Phenobarbital: A classic enzyme inducer, phenobarbital is metabolized by several CYP isoforms (e.g., CYP2C9, CYP2C19, CYP2E1) researchgate.net. Its ability to induce hepatic enzymes can lead to increased metabolism and reduced efficacy of co-administered drugs in research models.
Amiodarone: Amiodarone is extensively metabolized in the liver, primarily via CYP2C8, and can influence the metabolism of numerous other drugs arvojournals.org.
Modulation of Ion Channels and Transporters beyond Na+/K+-ATPase
While Digitoxin's primary mechanism of action involves the inhibition of Na+/K+-ATPase, its direct modulation of other ion channels or transporters beyond this specific target is not extensively documented in the provided research context. Cardiac glycosides, including Digitoxin, are known for their specific interaction with Na+/K+-ATPase, leading to downstream effects on intracellular ion concentrations (e.g., increased intracellular Na+ and Ca2+).
However, other drugs, often co-administered or studied in drug interaction models, can modulate various ion channels and transporters:
Amiodarone: This antiarrhythmic agent exhibits diverse effects on ion channels, including beta-blocker-like and calcium channel blocker-like actions on SA and AV nodes. It also prolongs the refractory period through effects on sodium and potassium channels and slows intra-cardiac conduction via sodium channel modulation arvojournals.org.
Verapamil and Diltiazem: These are calcium channel blockers that inhibit the influx of calcium ions into cardiac and smooth muscle cells, reducing contractility and promoting vasodilation portlandpress.com.
Quinidine: Beyond its P-gp inhibitory effects, quinidine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby increasing the excitation threshold and decreasing depolarization during the action potential.
Phenobarbital: This barbiturate (B1230296) binds to and activates GABA-A receptors, leading to an increased frequency of chloride channel openings, membrane hyperpolarization, and ultimately synaptic inhibition.
While these compounds demonstrate broad ion channel and transporter modulation, Digitoxin's direct and significant modulatory effects on ion channels or transporters other than Na+/K+-ATPase are not a primary focus of the provided research findings on its drug interaction mechanisms. Its interactions primarily revolve around its transport by P-gp and its metabolism by hepatic enzymes, in addition to its direct binding to Na+/K+-ATPase.
Compound Names and PubChem CIDs
Emerging Research Avenues and Future Academic Directions for Digitoxin
Exploration of Digitoxin's Role in Specific Molecular Pathways in Disease Models
Recent research has significantly expanded the understanding of digitoxin's engagement with specific molecular pathways across a range of disease models, particularly in oncology and virology.
In cancer models , digitoxin (B75463) exerts its anticancer effects primarily through the inhibition of the Na+/K+-ATPase pump, leading to altered intracellular ion homeostasis and subsequent activation of various downstream signaling pathways wikipedia.orgwikidata.org. These include the phospholipase C (PLC), mitogen-activated protein kinase (MAPK), phosphatidyl-inositol-3-kinase (PI3K), and Src kinase signaling cascades wikipedia.org. Furthermore, digitoxin modulates transcriptional regulatory cascades, notably inhibiting AP-1 and NF-κB signaling, which are crucial for the expression of cancer-specific cell cycle regulatory genes wikipedia.orgwikidata.org. This modulation results in the downregulation of key cell cycle regulatory proteins such as cyclin B1, cdc2, survivin, and Chk1/2, ultimately inducing cell cycle arrest and apoptosis in various cancer cell lines, including non-small cell lung carcinoma (NSCLC), pancreatic, and cervical cancer cells wikipedia.orginvivochem.comwikidata.orgpharmakb.complantaedb.com.
Detailed research findings highlight digitoxin's impact on specific cancer types:
In KRAS mutant human colon cancer cells, digitoxin promotes apoptosis and inhibits proliferation and migration by reducing hypoxia-inducible factor-1α (HIF-1α) and signal transducer and activator of transcription 3 (STAT3) thegoodscentscompany.com. This occurs through inhibition of HIF-1α protein synthesis and modulation of STAT3 expression and activation via upregulation of PTEN, SHP1, and PIAS3, and direct binding to STAT3 thegoodscentscompany.com.
For NSCLC cells, digitoxin and its analogs have been shown to decrease matrix metalloproteinases expression through altered focal adhesion signaling and suppression of the phosphoinositide 3-kinases/protein kinase B (PI3K/Akt) pathway. This leads to enhanced adhesion, altered elasticity, and reduced motility of NSCLCs, suggesting a potential to reduce tumorigenicity wikidata.orgplantaedb.com. Global gene expression analysis revealed dose-dependent changes in nuclear factor kappa-light-chain-enhancer, epithelial tumor, and microtubule dynamics signaling wikidata.orgplantaedb.com.
Table 1: Molecular Pathways and Effects of Digitoxin in Cancer Models (Interactive Data Table)
| Disease Model / Cell Line | Key Molecular Pathway(s) Affected | Observed Effects | Reference |
| Various Cancer Cells | Na+/K+-ATPase inhibition | Altered ion homeostasis, activation of PLC, MAPK, PI3K, Src kinase signaling, induction of apoptosis wikipedia.orgwikidata.org | wikipedia.orgwikidata.org |
| NSCLC Cells | AP-1, NF-κB signaling inhibition | Downregulation of cyclin B1, cdc2, survivin, Chk1/2, cell cycle arrest, apoptosis wikipedia.orgplantaedb.com | wikipedia.orgplantaedb.com |
| KRAS Mutant Colon Cancer | HIF-1α and STAT3 reduction | Apoptosis, inhibited proliferation and migration thegoodscentscompany.com | thegoodscentscompany.com |
| NSCLC Cells | PI3K/Akt pathway suppression, altered focal adhesion signaling | Decreased matrix metalloproteinases expression, enhanced adhesion, reduced motility wikidata.orgplantaedb.com | wikidata.orgplantaedb.com |
Beyond cancer, digitoxin demonstrates antiviral activities . It has been identified as a potent inhibitor of Human Cytomegalovirus (HCMV) replication at nanomolar concentrations, comparable to ganciclovir (B1264) nih.govwikidata.org. Furthermore, digitoxin actively inhibits Herpes Simplex Virus 1 (HSV-1) replication wikipedia.org. In silico studies have also indicated digitoxin's potential as an anti-SARS-CoV-2 agent, showing perfect binding to RNA-dependent RNA polymerase (RdRp) invivochem.com.
Digitoxin also exhibits anti-inflammatory properties . It is a strong inhibitor of the transcription factor NF-κB, which can abolish the production of pro-inflammatory cytokines like IL-6 and TNF-α wikidata.org. This mechanism suggests its utility in chronic inflammatory disorders wikidata.org. Digitoxin can also suppress the hypersecretion of IL-8 from cultured cystic fibrosis lung epithelial cells, blocking phosphorylation of the inhibitor of NF-κB (IκBα) wikipedia.org.
Development of Highly Selective Digitoxin Analogues with Tailored Activities
A significant area of future research involves the development of digitoxin analogues with improved selectivity and tailored activities, aiming to enhance therapeutic efficacy while mitigating potential off-target effects. Structural modifications, particularly to the saccharide moiety, have shown promise in altering the compound's activity profile.
Studies have demonstrated that modifying the carbohydrate section of digitoxin can significantly improve its anticancer and antiviral activities wikipedia.orgnih.gov. For instance, changing the d-sugar portion of digitoxin to an l-sugar and reducing the length of the oligosaccharide chain has led to improved anti-HCMV activity and selectivity nih.govwikidata.org.
A notable example of a highly selective analogue is digitoxigenin-α-L-rhamnoside (D6-MA) , a synthetic L-sugar monosaccharide analogue of digitoxin. Research indicates that D6-MA is 4-5 times more potent than digitoxin in inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis in NSCLC cells wikipedia.orgwikidata.org. This analogue exhibits selective cytotoxicity against NSCLC cells compared to primary and non-tumorigenic lung epithelial lines wikipedia.org. D6-MA, similar to digitoxin, inhibits the expression of critical genes and proteins for cell proliferation, including p53, cdc2, cyclin B1, survivin, and Chk1/2 wikipedia.org. It also alters the cytoskeleton structure and reduces the migratory ability of NSCLC cells wikidata.orgplantaedb.com.
Table 2: Comparative Activity of Digitoxin and its Analogues (Interactive Data Table)
| Compound | Target/Cell Line | Effect on Cell Proliferation | Relative Potency vs. Digitoxin | Reference |
| Digitoxin | NSCLC Cells | Inhibition, Apoptosis, Cell Cycle Arrest | Baseline | wikipedia.orgwikidata.org |
| D6-MA | NSCLC Cells | Inhibition, Apoptosis, Cell Cycle Arrest | 4-5 folds more potent | wikipedia.orgwikidata.org |
| Digitoxin (d-sugar) | HCMV Replication | Potent inhibition | Baseline | nih.govwikidata.org |
| Digitoxin (l-sugar modified) | HCMV Replication | Improved inhibition | Increased | nih.govwikidata.org |
Further research into semisynthetic C10 and C18 digitoxigenin (B1670572) analogues has also demonstrated high cytotoxicity against H460 lung cancer cells, inducing apoptotic activity and reducing cellular viability invivochem.com. Manipulating the glycosidic linkage in digitoxin analogues is another avenue being explored to generate selective cytotoxins wikipedia.org. These efforts underscore a promising future for designing next-generation digitoxin-based therapeutics with enhanced specificity and reduced off-target effects.
Integration of Omics Technologies in Digitoxin Mechanism Elucidation
The integration of advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is crucial for comprehensively elucidating the complex mechanisms of action of digitoxin and its analogues. These high-throughput approaches provide a holistic view of biological systems, enabling researchers to identify molecular mechanisms underpinning disease, uncover disease subtypes, and predict drug responses uni.luguidetopharmacology.org.
Multi-omics studies offer significant advantages in understanding digitoxin's effects:
Genomics and Transcriptomics: These technologies help in identifying genetic variations associated with diseases and elucidating how digitoxin treatment alters gene expression profiles. For instance, global gene expression analysis in NSCLC cells treated with digitoxin and D6-MA identified dose-dependent changes in signaling pathways related to nuclear factor kappa-light-chain-enhancer, epithelial tumor, and microtubule dynamics plantaedb.com. Such analyses can reveal novel therapeutic targets and mechanisms of drug resistance uni.luiiab.me.
Proteomics: Techniques like Proteome Integral Solubility Alteration (PISA) are being employed to explore protein interactions and solubility changes following digitoxin treatment. This approach can suggest that cardiac glycosides, including digitoxin, may target cancer through a multifaceted modulation of cellular metabolism, ribosomal function, and mitochondrial activity .
Metabolomics: This omics discipline can provide insights into the metabolic status of cells and how digitoxin perturbs cellular metabolism. The integration of metabolomic information with transcriptome data, as seen in studies of Digitalis purpurea, helps in understanding metabolic pathways and identifying key genes involved in secondary metabolite biosynthesis wikipedia.org.
The amalgamation of multi-omics data, often combined with advanced computational tools and artificial intelligence, is propelling a deeper comprehension of digitoxin's impact on intricate molecular landscapes. This integrated approach is vital for moving towards precision medicine, optimizing dosages, and minimizing adverse effects by customizing treatments based on an individual's genetic makeup and molecular profile uni.luguidetopharmacology.orguni.lu.
Advanced Computational Approaches for Digitoxin Drug Discovery and Optimization
Advanced computational approaches are playing an increasingly pivotal role in accelerating the discovery and optimization of digitoxin-based drugs. Computer-Aided Drug Design (CADD) methods, encompassing both structure-based and ligand-based techniques, are instrumental in streamlining the drug development pipeline researchgate.netlipidmaps.orgnih.govguidetopharmacology.org.
Key computational methodologies applied to digitoxin research include:
Molecular Docking and Dynamics Simulations: These techniques predict the binding affinity and interactions between digitoxin or its analogues and biological targets. For example, in silico studies have utilized molecular docking, molecular dynamics, and binding free energy calculations to screen FDA-approved drugs, including digitoxin, against SARS-CoV-2 proteins. Digitoxin was found to bind perfectly to RNA-dependent RNA polymerase (RdRp), suggesting its potential as an anti-coronaviral agent invivochem.com. Computational studies have also explored the binding of digitoxin to proteins like lysozyme, investigating its potential as a drug delivery carrier nih.gov.
Virtual Screening: This method allows for the rapid identification of potential drug candidates from vast chemical libraries by predicting their interactions with target proteins. It aids in understanding structure-activity relationships and designing hybrid molecules nih.govnih.gov.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: These ligand-based approaches use information from known active ligands to predict the activity of new compounds and identify essential features responsible for biological activity, guiding the rational design of molecules with enhanced efficacy researchgate.netnih.gov.
Integration with Machine Learning and Artificial Intelligence (AI): Machine learning algorithms are increasingly being integrated into CADD to enhance predictive models, optimize compound properties, and accelerate the identification of novel drug leads lipidmaps.orgguidetopharmacology.org. This allows for more efficient screening, optimization, and analysis of compound activity against targets, while also predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties lipidmaps.org.
The application of these computational tools significantly reduces the time and cost associated with traditional drug discovery, enabling researchers to focus on the most promising digitoxin derivatives and explore novel therapeutic applications researchgate.netlipidmaps.orgnih.gov.
Table 3: Applications of Computational Approaches in Digitoxin Research (Interactive Data Table)
| Computational Approach | Application in Digitoxin Research | Key Findings / Benefits | Reference |
| Molecular Docking, MD Simulations | Anti-SARS-CoV-2 drug screening | Digitoxin binds to RdRp invivochem.com | invivochem.com |
| Molecular Docking | Digitoxin-Lysozyme interaction | Strong interaction, potential for drug delivery nih.gov | nih.gov |
| CADD (General) | Lead optimization, novel compound design | Filters libraries, guides optimization, designs new compounds researchgate.netlipidmaps.orgnih.govguidetopharmacology.org | researchgate.netlipidmaps.orgnih.govguidetopharmacology.org |
| Virtual Screening | Identifying drug candidates | Predicts binding affinity, understands SAR nih.gov | nih.gov |
| AI/Machine Learning | Predictive modeling, lead optimization | Enhances drug discovery, predicts ADMET properties lipidmaps.orgguidetopharmacology.org | lipidmaps.orgguidetopharmacology.org |
Q & A
Q. How should researchers address ethical challenges in digitoxin trials involving vulnerable populations (e.g., elderly patients)?
- Methodological Answer : Implement stringent informed consent protocols with simplified language for cognitive impairments. Use independent DSMBs (Data Safety Monitoring Boards) to review adverse events. Adhere to EMA/FDA guidelines for renal-impaired cohorts, given digitoxin’s renal excretion profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
